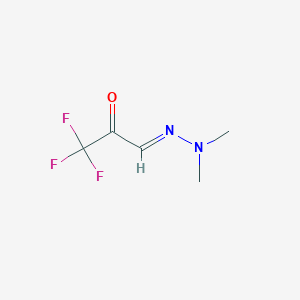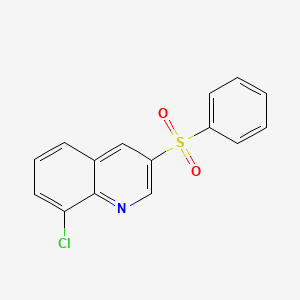
4-(噻唑-2-基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Thiazol-2-yl)phenol is a heterocyclic compound that features a thiazole ring attached to a phenol group Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties
科学研究应用
4-(Thiazol-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
作用机制
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, such as dna and topoisomerase ii . They have also been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 4-(thiazol-2-yl)phenol.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the surrounding environment .
生化分析
Biochemical Properties
4-(Thiazol-2-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The phenol group in the compound can form hydrogen bonds with amino acid residues in proteins, which can influence enzyme activity. Additionally, the thiazole ring can participate in π-π interactions and coordinate with metal ions, further affecting biochemical pathways. For instance, 4-(Thiazol-2-yl)phenol has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity .
Cellular Effects
The effects of 4-(Thiazol-2-yl)phenol on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(Thiazol-2-yl)phenol has been observed to modulate the activity of kinases, which are crucial for signal transduction. By affecting kinase activity, this compound can alter downstream signaling events, leading to changes in gene expression and metabolic processes . Additionally, 4-(Thiazol-2-yl)phenol can induce oxidative stress in cells, which can impact cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 4-(Thiazol-2-yl)phenol exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can occur through hydrogen bonding, π-π interactions, or coordination with metal ions. Furthermore, 4-(Thiazol-2-yl)phenol can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Thiazol-2-yl)phenol can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(Thiazol-2-yl)phenol can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities. Additionally, prolonged exposure to 4-(Thiazol-2-yl)phenol can result in adaptive cellular responses, such as changes in gene expression and metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(thiazol-2-yl)phenol typically involves the formation of the thiazole ring followed by its attachment to a phenol group. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods: Industrial production of 4-(thiazol-2-yl)phenol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions: 4-(Thiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur on both the thiazole and phenol rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles like alkyl halides.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole and phenol derivatives.
相似化合物的比较
Thiazole: The parent compound, which shares the thiazole ring structure.
Phenol: The parent compound, which shares the phenol group.
4-(Thiazol-2-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness: 4-(Thiazol-2-yl)phenol is unique due to the combination of the thiazole and phenol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, from chemical synthesis to potential therapeutic uses .
属性
CAS 编号 |
119514-24-8 |
|---|---|
分子式 |
C10H6F3NS |
分子量 |
0 |
同义词 |
4-(thiazol-2-yl)phenol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




